Structural Differentiation: Scaffold Size, Hydrogen-Bonding, and Conformational Restraint vs. Piperazine Analog
The pyrrolidine core of CAS 895239-61-9 provides a distinct scaffold geometry compared to the piperazine analog 1,4-dibenzylpiperazine (CAS 1034-11-3). The five-membered pyrrolidine ring imposes greater conformational restriction and a reduced N–N distance relative to the six-membered piperazine, altering the spatial presentation of the benzyl groups. Furthermore, CAS 895239-61-9 possesses an additional hydrogen-bond donor from the carboxylic acid moiety. Computed data shows target compound with 1 H-bond donor and 3 H-bond acceptors, compared to 0 donors and 2 acceptors for 1,4-dibenzylpiperazine . The piperazine analog also exhibits a higher predicted pKa of 7.08, suggesting a different protonation state at physiological pH .
| Evidence Dimension | Scaffold Geometry: Ring size, Hydrogen-bond donors/acceptors, and Basicity |
|---|---|
| Target Compound Data | 5-membered pyrrolidine; 1 H-bond donor; 3 H-bond acceptors; Carboxylic acid pKa ~4-5 (predicted for pyrrolidine-3-carboxylic acid class) |
| Comparator Or Baseline | 1,4-Dibenzylpiperazine: 6-membered piperazine; 0 H-bond donors; 2 H-bond acceptors; pKa 7.08 |
| Quantified Difference | Difference of 1 H-bond donor and 1 H-bond acceptor; Ring size differs by one methylene unit; Significant difference in basicity (predicted ΔpKa > 2 units) |
| Conditions | Computational prediction; ChemicalBook database entries |
Why This Matters
The altered hydrogen-bonding capacity and basicity directly influence target engagement and pharmacokinetic properties, making the pyrrolidine scaffold a non-interchangeable core for receptor binding.
